molecular formula C15H24ClNO2 B1426047 4-{2-[(4-Methoxybenzyl)oxy]ethyl}piperidine hydrochloride CAS No. 1220032-50-7

4-{2-[(4-Methoxybenzyl)oxy]ethyl}piperidine hydrochloride

Cat. No.: B1426047
CAS No.: 1220032-50-7
M. Wt: 285.81 g/mol
InChI Key: XFFHWZPECOVFPU-UHFFFAOYSA-N
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Description

4-{2-[(4-Methoxybenzyl)oxy]ethyl}piperidine hydrochloride is a piperidine derivative featuring a 4-methoxybenzyloxyethyl substituent at the 4-position of the piperidine ring.

Properties

IUPAC Name

4-[2-[(4-methoxyphenyl)methoxy]ethyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO2.ClH/c1-17-15-4-2-14(3-5-15)12-18-11-8-13-6-9-16-10-7-13;/h2-5,13,16H,6-12H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFFHWZPECOVFPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)COCCC2CCNCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.81 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-{2-[(4-Methoxybenzyl)oxy]ethyl}piperidine hydrochloride typically involves the following steps:

    Formation of the Intermediate: The initial step involves the reaction of 4-methoxybenzyl chloride with ethylene glycol to form 4-methoxybenzyl ethylene glycol ether.

    Piperidine Substitution: The intermediate is then reacted with piperidine under basic conditions to form 4-{2-[(4-Methoxybenzyl)oxy]ethyl}piperidine.

    Hydrochloride Salt Formation: Finally, the free base is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, leading to high-purity products.

Types of Reactions:

    Oxidation: The methoxy group can undergo oxidation to form corresponding aldehydes or acids.

    Reduction: The piperidine ring can be reduced to form piperidine derivatives.

    Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions using reagents like sodium hydride and alkyl halides.

Major Products:

    Oxidation: 4-{2-[(4-Formylbenzyl)oxy]ethyl}piperidine.

    Reduction: 4-{2-[(4-Methoxybenzyl)oxy]ethyl}piperidine derivatives.

    Substitution: Various substituted piperidine derivatives depending on the nucleophile used.

Scientific Research Applications

4-{2-[(4-Methoxybenzyl)oxy]ethyl}piperidine hydrochloride has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-{2-[(4-Methoxybenzyl)oxy]ethyl}piperidine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Structural Comparison of Piperidine Derivatives

Compound Name Substituent Structure Molecular Formula Molecular Weight (g/mol) Key Features
4-{2-[(4-Methoxybenzyl)oxy]ethyl}piperidine HCl 4-Methoxybenzyloxyethyl C₁₅H₂₂ClNO₂ 283.8 (est.) Ether linkage, methoxy group on aromatic ring
4-[(2-Fluorobenzyl)oxy]piperidine HCl 2-Fluorobenzyloxy C₁₂H₁₅ClFNO 255.7 Fluorine substituent enhances electronegativity and metabolic stability
4-[2-(4-Bromo-2-nitrophenoxy)ethyl]piperidine HCl 4-Bromo-2-nitrophenoxyethyl C₁₃H₁₆BrClN₂O₃ 385.6 Bromine and nitro groups increase steric bulk and reactivity
4-(4-Methylbenzoyl)piperidine HCl 4-Methylbenzoyl C₁₃H₁₆ClNO 253.7 Ketone group introduces polarity; methyl group reduces solubility
4-[(2-Methylphenoxy)methyl]piperidine HCl 2-Methylphenoxymethyl C₁₃H₁₈ClNO 247.7 Methylphenoxy group increases lipophilicity
2-Methoxy-N-(piperidine-4-yl)benzamide HCl 2-Methoxybenzamide C₁₃H₁₈N₂O₂·HCl 298.8 Amide linkage improves hydrogen-bonding potential

Key Research Findings and Implications

Nitro and bromine substituents (as in ) increase molecular weight and reactivity but may introduce toxicity risks, limiting therapeutic applications.

Solubility and Bioavailability: Amide-containing derivatives (e.g., ) exhibit better aqueous solubility due to hydrogen-bonding capacity, whereas benzoyl or alkylphenoxy groups reduce solubility .

Safety and Handling :

  • Piperidine derivatives with aromatic substituents generally require strict safety protocols, including ventilation and PPE, due to acute toxicity risks observed in analogs .

Biological Activity

4-{2-[(4-Methoxybenzyl)oxy]ethyl}piperidine hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a 4-methoxybenzyl ether group, which may influence its interaction with various biological targets. Its structural formula is represented as follows:

C14H21ClNO2\text{C}_{14}\text{H}_{21}\text{Cl}\text{N}\text{O}_2

Research indicates that compounds with similar structures often interact with neurotransmitter systems, particularly those involving histamine receptors and acetylcholinesterase (AChE) inhibition. The following sections summarize findings related to these mechanisms.

Histamine H3 Receptor Antagonism

A study on related piperidine derivatives found that modifications can lead to significant affinity for histamine H3 receptors, which play a crucial role in neurotransmission and are implicated in various neurological disorders. For instance, compounds structurally similar to this compound have shown nanomolar affinities for H3 receptors, indicating potential as therapeutic agents for conditions such as Alzheimer's disease .

Acetylcholinesterase Inhibition

The ability to inhibit AChE is critical for compounds targeting cognitive decline. In vitro assays demonstrated that certain related compounds exhibited significant AChE inhibitory activity, with IC50 values indicating effective concentrations for therapeutic use. For example, a related compound showed an IC50 of 1.537 μM against AChE, suggesting that this compound may also possess similar inhibitory properties .

Table 1: Biological Activity of Related Compounds

CompoundTargetAffinity (nM)IC50 AChE (μM)
ADS031 (related compound)Histamine H312.51.537
ADS003 (related compound)Histamine H320.02.0
This compound Potentially similar targetsTBDTBD

Note: TBD indicates that specific values for the compound are yet to be determined.

Case Studies

  • Neuroprotective Effects : In animal models, compounds similar to this compound were evaluated for neuroprotective effects against neurodegeneration induced by AChE activity modulation. Results indicated enhanced cognitive function in treated groups compared to controls.
  • Antiparasitic Activity : In another study focusing on antiparasitic properties, derivatives of piperidine were screened against Trypanosoma brucei, showing promising results that could be extrapolated to suggest potential efficacy for the target compound .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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